Author: BenchChem Technical Support Team. Date: January 2026
Executive Summary
The identification of a small molecule's precise molecular target is a cornerstone of modern drug discovery, transforming a bioactive compound into a tool for understanding biology and a potential therapeutic. This guide provides a comprehensive, technically-grounded framework for the identification and validation of the kinase targets of 2-Methylpyrrolo[2,1-f]triazin-4-amine. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, known to be an integral part of several kinase inhibitors.[1][4][5] This guide eschews a one-size-fits-all template, instead presenting an integrated, multi-pronged strategy designed to build a robust and validated case for target engagement. We will proceed from broad, predictive in silico methods to high-throughput in vitro screening, and culminate in rigorous cell-based validation assays. Each section details not just the 'how,' but the critical 'why' behind experimental choices, emphasizing self-validating protocols to ensure scientific integrity. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel kinase inhibitors from the bench to the clinic.
Introduction: The Significance of the Pyrrolo[2,1-f]triazine Core and the Imperative of Target ID
The pyrrolo[2,1-f][2][3]triazine heterocyclic system has emerged as a promising scaffold in the design of kinase inhibitors for cancer therapy.[1][4][5] Its structural features, including multiple heteroatoms, allow for key hydrogen bonding and other interactions within the highly conserved ATP-binding pocket of kinases.[1] Indeed, this core is found in successful kinase inhibitors, underscoring its therapeutic potential.[1][4][5][6] Recent studies have explored derivatives of this scaffold as inhibitors of AAK1, EGFR, HER2, and MERTK, demonstrating its versatility.[7][8]
Given this precedent, 2-Methylpyrrolo[2,1-f]triazin-4-amine (referred to hereafter as "Compound X") is a molecule of significant interest. However, its biological activity is meaningless without a definitive understanding of its molecular target(s). Target identification is the critical process of elucidating the specific biomolecules—in this case, protein kinases—with which a small molecule interacts to produce a phenotypic effect. This process is paramount for:
-
Mechanism of Action (MoA) Elucidation: Understanding how a drug works at a molecular level.
-
Lead Optimization: Guiding medicinal chemistry efforts to improve potency and selectivity.
-
Safety and Toxicity Profiling: Identifying potential off-target effects that could lead to adverse events.[9]
-
Biomarker Development: Identifying patient populations most likely to respond to treatment.
This guide outlines a logical, stepwise workflow to deconvolve the kinase targets of Compound X, ensuring a high degree of confidence in the final identified candidates.
digraph "Target_ID_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=vee, color="#5F6368"];
subgraph "cluster_0" {
label="Phase 1: Prediction & Profiling";
bgcolor="#F1F3F4";
"In_Silico" [label="In Silico Prediction\n(Similarity Search, Docking)"];
"Kinome_Screen" [label="Broad Kinome Screening\n(Biochemical Profiling)"];
}
subgraph "cluster_1" {
label="Phase 2: Hit Confirmation & Characterization";
bgcolor="#F1F3F4";
"IC50" [label="IC50 Determination\n(Dose-Response)"];
"MoA" [label="Mechanism of Action\n(e.g., ATP Competition)"];
}
subgraph "cluster_2" {
label="Phase 3: Cellular Validation";
bgcolor="#F1F3F4";
"Target_Engagement" [label="Target Engagement Assays\n(CETSA or NanoBRET)"];
"Phospho_Profiling" [label="Downstream Pathway Analysis\n(Phosphoproteomics, Western Blot)"];
"Phenotypic_Assay" [label="Cellular Phenotypic Assays\n(Proliferation, Apoptosis)"];
}
"In_Silico" -> "Kinome_Screen" [label="Guides Panel Selection"];
"Kinome_Screen" -> "IC50" [label="Identifies Primary Hits"];
"IC50" -> "MoA" [label="Quantifies Potency"];
"MoA" -> "Target_Engagement" [label="Confirms Direct Binding"];
"Target_Engagement" -> "Phospho_Profiling" [label="Verifies Target Inhibition in situ"];
"Phospho_Profiling" -> "Phenotypic_Assay" [label="Links Target to Cellular Function"];
}
Overall workflow for kinase target identification.
Phase 1: In Silico Prediction and Broad Kinome Profiling
The initial phase aims to cast a wide net, first using computational methods to generate hypotheses and then employing broad biochemical screens to identify a preliminary list of "hit" kinases.
In Silico Target Prediction
Before initiating costly and time-consuming wet-lab experiments, computational approaches can provide valuable, cost-effective starting points.[10] These methods leverage vast databases of known kinase inhibitors and protein structures to predict likely targets for Compound X.[3][11][12]
Methodologies:
-
Ligand-Based Similarity Searching: This approach compares the 2D or 3D structure of Compound X to databases of compounds with known kinase targets (e.g., ChEMBL). The underlying principle is that structurally similar molecules often share similar biological targets.
-
Structure-Based Docking: If high-quality crystal structures are available for candidate kinases, molecular docking simulations can predict the binding pose and estimate the binding affinity of Compound X within the ATP-binding pocket. This can help prioritize kinases for screening and rationalize observed activities.[13]
-
Machine Learning & AI Platforms: An increasing number of platforms, such as KinasePred and KinomeMETA, use machine learning algorithms trained on large-scale bioactivity data to predict the kinase inhibition profile of a novel small molecule.[3][11][14]
Expertise in Action: The output of these in silico methods should be treated as a hypothesis-generating tool, not a definitive answer. Its primary utility is in guiding the design of the subsequent biochemical screen. For example, if docking studies predict strong binding to the ABL1 kinase, one should ensure that ABL1 and its common mutants are included in the screening panel.
Broad Kinome Screening (Biochemical Profiling)
The most direct way to profile Compound X is to test its activity against a large panel of purified protein kinases. Several commercial vendors (e.g., Eurofins Discovery, Reaction Biology, AssayQuant) offer services that screen compounds against hundreds of kinases, covering a significant portion of the human kinome.[2][9][15]
Choosing a Platform:
-
Radiometric Assays: The traditional "gold standard," these assays (e.g., ³³P-ATP filter binding) directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[9][16] They are robust and less prone to compound interference but involve handling radioactivity.
-
Fluorescence/Luminescence-Based Assays: These methods measure kinase activity indirectly by detecting ATP depletion (e.g., Kinase-Glo®) or product formation. They are high-throughput and avoid radioactivity but can be susceptible to interference from colored or fluorescent compounds.
-
Competition Binding Assays: Platforms like KINOMEscan™ measure the ability of a compound to displace a known, active-site-directed ligand from the kinase.[15] This directly measures binding rather than inhibition but correlates well with it.[17]
Protocol: Single-Dose Kinome Screen
-
Compound Preparation: Prepare a high-concentration stock of Compound X (e.g., 10 mM in 100% DMSO). The screening vendor will typically perform serial dilutions.
-
Assay Concentration: A single, relatively high concentration (e.g., 1 or 10 µM) is used for the initial screen to maximize the chances of identifying even weak binders.
-
Kinase Panel Selection: Select a comprehensive panel representing all major kinase families. Reputable vendors offer panels of over 400 human kinases.[15]
-
ATP Concentration: The choice of ATP concentration is critical. Screening at a low ATP concentration (near the Kₘ of each kinase) will identify more potent hits, while screening at a physiological concentration (~1 mM) provides more biologically relevant data.[2][9] Performing the screen under both conditions can provide early mechanistic insights.[17]
-
Execution: The vendor performs the assays, typically in 384-well format, measuring the percent inhibition of each kinase relative to a DMSO vehicle control.
-
Data Analysis: Results are usually provided as a percentage of residual kinase activity. A common threshold for defining a "hit" is >80% inhibition at the tested concentration.
Data Presentation: Representative Kinome Screen Results
| Kinase Target | % Inhibition @ 1 µM Compound X | Hit? (Y/N) |
| CDK2/CycA | 98% | Y |
| ABL1 | 95% | Y |
| SRC | 91% | Y |
| EGFR | 45% | N |
| PIK3CA | 12% | N |
| ... (400+ more) | ... | ... |
Phase 2: Hit Confirmation and Mechanistic Characterization
Hits from the primary screen require immediate follow-up to confirm their activity, quantify their potency, and understand how they interact with the target kinase.
IC₅₀ Determination
The next crucial step is to determine the potency of Compound X against the top 5-10 hits from the kinome screen. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).
Protocol: In Vitro Kinase IC₅₀ Determination
-
Compound Plating: Prepare a serial dilution of Compound X, typically in 10-point, half-log steps, starting from a high concentration (e.g., 50 µM). Plate these dilutions into a 384-well assay plate. Include DMSO-only (0% inhibition) and a known inhibitor for the kinase (100% inhibition) as controls.
-
Kinase Reaction: Add the purified kinase enzyme and its specific substrate to the wells.
-
Initiation: Start the reaction by adding the ATP solution (again, at a defined concentration, e.g., Kₘ). Incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and add the detection reagent (e.g., ADP-Glo™, HTRF®, etc.). Read the plate on a suitable microplate reader.
-
Data Analysis: Convert the raw signal to percent inhibition. Plot percent inhibition versus the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Trustworthiness: Running the assay in triplicate is essential for statistical confidence. The quality of the assay is judged by its Z'-factor, a statistical measure of the separation between positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay.
Mechanism of Action (MoA) Studies
Understanding how Compound X inhibits its target is vital for lead optimization. Most kinase inhibitors are ATP-competitive, but other mechanisms exist. Kinetic analysis can elucidate this.[18]
Protocol: ATP Competition Assay
-
Experimental Design: This experiment is a matrix of IC₅₀ determinations performed at multiple, fixed concentrations of ATP (e.g., Kₘ, 5x Kₘ, 10x Kₘ, 50x Kₘ).
-
Execution: For each ATP concentration, generate a full dose-response curve for Compound X as described in section 3.1.
-
Data Analysis: Plot the determined IC₅₀ values against the corresponding ATP concentration.
-
ATP-Competitive: A linear increase in IC₅₀ with increasing ATP concentration indicates that the compound competes with ATP for the same binding site.
-
Non-Competitive: The IC₅₀ value remains constant regardless of ATP concentration, suggesting binding to a site other than the ATP pocket (an allosteric site).
-
Uncompetitive: The IC₅₀ value decreases with increasing ATP concentration, indicating that the inhibitor binds only to the enzyme-substrate complex.
Phase 3: Cellular Validation of Target Engagement
A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor permeability, rapid metabolism, or efflux.[19] Therefore, it is absolutely critical to confirm that Compound X engages its intended kinase target(s) inside living cells.
Cellular Target Engagement Assays
These assays provide direct evidence of a compound binding to its target in a physiological environment. Two state-of-the-art methods are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays.[20][21][22]
Method 1: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[23][24] This change in thermal stability can be detected and quantified.
digraph "CETSA_Workflow" {
graph [rankdir="LR", splines=true, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=vee, color="#5F6368"];
"Cells" [label="Intact Cells"];
"Treat" [label="Treat with\nCompound X or DMSO"];
"Heat" [label="Heat to a Range\nof Temperatures"];
"Lyse" [label="Lyse Cells"];
"Separate" [label="Centrifuge to Separate\nSoluble vs. Aggregated"];
"Detect" [label="Detect Soluble Target\n(Western Blot / MS)"];
"Cells" -> "Treat";
"Treat" -> "Heat";
"Heat" -> "Lyse";
"Lyse" -> "Separate";
"Separate" -> "Detect";
}
Experimental workflow for the CETSA method.
Protocol: CETSA with Western Blot Readout
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., one where the target kinase is known to be active). Treat cells with a high concentration of Compound X (e.g., 10x the biochemical IC₅₀) or DMSO vehicle for 1-2 hours.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature.[24]
-
Lysis & Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by high-speed centrifugation.[25]
-
Detection: Analyze the amount of the target kinase remaining in the soluble fraction by SDS-PAGE and Western Blotting using a specific antibody against the target kinase.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein versus temperature for both DMSO and Compound X-treated samples. A rightward shift in the melting curve for the Compound X-treated sample indicates target engagement and stabilization.[26]
Method 2: NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[20][21] The target kinase is expressed as a fusion with the bright NanoLuc® luciferase (the BRET donor). A fluorescent tracer that reversibly binds to the kinase's active site serves as the BRET acceptor.[27] When an unlabeled compound (like Compound X) binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[28]
Protocol: Live-Cell NanoBRET™ Assay
-
Cell Preparation: Transfect cells with a plasmid encoding the target kinase-NanoLuc® fusion protein.
-
Compound and Tracer Addition: Plate the transfected cells and treat with a serial dilution of Compound X. Then, add a fixed concentration of the fluorescent NanoBRET™ tracer and the NanoLuc® substrate.[28]
-
Signal Measurement: Incubate for a period (e.g., 2 hours) to allow the system to reach equilibrium. Measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the concentration of Compound X to generate a competition binding curve and determine the cellular IC₅₀.
Downstream Pathway Analysis
Confirming that target engagement leads to a functional consequence is the final piece of the validation puzzle. If Compound X inhibits a kinase, the phosphorylation of that kinase's known downstream substrates should decrease.
Methodologies:
-
Western Blotting: This is a targeted approach. Treat cells with Compound X and probe cell lysates with phospho-specific antibodies for known substrates of the target kinase. A decrease in the phospho-signal relative to the total protein level confirms functional inhibition of the signaling pathway.
-
Quantitative Phosphoproteomics: For an unbiased, global view, mass spectrometry-based phosphoproteomics can be employed.[29][30] This technique can identify and quantify thousands of phosphorylation sites across the proteome.[31] By comparing the phosphoproteomes of vehicle- vs. Compound X-treated cells, one can identify downstream substrates and entire signaling pathways that are modulated, providing powerful confirmation of the on-target effect and potentially revealing novel biology.[32]
digraph "Signaling_Pathway" {
graph [rankdir="TB", splines=true, nodesep=0.5];
node [shape=ellipse, style="filled", fontname="Arial", fontsize=10];
edge [arrowhead=vee, color="#5F6368"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Kinase_A" [label="Target Kinase\n(e.g., CDK2)"];
"Substrate_B" [label="Substrate\n(e.g., Rb)"];
"Cell_Cycle" [label="Cell Cycle\nProgression"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Compound_X" [label="Compound X", shape=diamond];
"Kinase_A" -> "Substrate_B" [label=" Phosphorylates"];
"Substrate_B" -> "Cell_Cycle";
"Compound_X" -> "Kinase_A" [label=" Inhibits", arrowhead=tee];
}
Inhibition of a kinase and its downstream effect.
Data Integration and Conclusion
The identification of a kinase target is not the result of a single experiment but the culmination of orthogonal lines of evidence. A strong case for 2-Methylpyrrolo[2,1-f]triazin-4-amine targeting a specific kinase, for example, CDK2, would be built on the following integrated data:
-
Prediction: In silico tools flagged CDK2 as a potential target.
-
Biochemical Profiling: Kinome screening showed >95% inhibition of CDK2 at 1 µM.
-
Potency: The biochemical IC₅₀ against CDK2 was determined to be, for example, 50 nM.
-
MoA: The inhibition was shown to be ATP-competitive.
-
Cellular Engagement: CETSA or NanoBRET™ assays confirmed direct binding to CDK2 in live cells with a cellular IC₅₀ of, for example, 200 nM.
-
Functional Consequence: Treatment of cells with Compound X led to a dose-dependent decrease in the phosphorylation of the known CDK2 substrate, Retinoblastoma protein (Rb), ultimately resulting in cell cycle arrest.
By following this rigorous, multi-faceted approach, researchers can confidently identify and validate the kinase targets of novel compounds like 2-Methylpyrrolo[2,1-f]triazin-4-amine, paving the way for their development as selective chemical probes or next-generation therapeutics.
References
-
Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
-
De Luca, L., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 25(9), 4953. [Link]
-
De Luca, L., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. PMC. [Link]
-
IEEE Xplore. (2023). ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. [Link]
-
mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. Retrieved from [Link]
-
Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
PMC. (2012). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 3, 233. [Link]
-
IEEE Xplore. (2023). ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. [Link]
-
PMC. (2021). Prediction of Kinase-Substrate Associations Using The Functional Landscape of Kinases and Phosphorylation Sites. Frontiers in Genetics, 12, 761926. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ResearchGate. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. [Link]
-
News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]
-
PubMed. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]
-
Oxford Academic. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. [Link]
-
PubMed. (2014). Phosphoproteomics in drug discovery. Drug Discovery Today, 19(4), 425-32. [Link]
-
MDPI. (2023). Computer-Aided Identification of Kinase-Targeted Small Molecules for Cancer: A Review on AKT Protein. Molecules, 28(14), 5406. [Link]
-
MetwareBio. (n.d.). Phosphoproteomics in Drug Discovery: Revealing Hidden Pathways for Targeted Therapies. Retrieved from [Link]
-
PubMed Central. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(7), 1259-1275. [Link]
-
MDPI. (2023). Deep Learning in Phosphoproteomics: Methods and Application in Cancer Drug Discovery. International Journal of Molecular Sciences, 24(21), 15949. [Link]
-
Frontiers. (2017). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 8, 44. [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]
-
NIH. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 117-126. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2418-2429. [Link]
-
NIH. (2021). Analyzing Kinase Similarity in Small Molecule and Protein Structural Space to Explore the Limits of Multi-Target Screening. International Journal of Molecular Sciences, 22(3), 1143. [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(16), e4499. [Link]
-
AACR Journals. (2024). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848. [Link]
-
PubMed. (2013). Drug target deconvolution by chemical proteomics. Methods in Molecular Biology, 988, 205-13. [Link]
-
NIH. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology, 16(9), 1618-1626. [Link]
-
PubMed. (2011). Novel pyrrolo[2,1-f][1][2][3]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 21(2), 781-5. [Link]
-
PMC. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][3]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, 21(1), e202301382. [Link]
-
MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7730. [Link]
Sources
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assayquant.com [assayquant.com]
- 3. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]
- 12. ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. Analyzing Kinase Similarity in Small Molecule and Protein Structural Space to Explore the Limits of Multi-Target Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 18. reactionbiology.com [reactionbiology.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. news-medical.net [news-medical.net]
- 23. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 27. promegaconnections.com [promegaconnections.com]
- 28. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 29. Phosphoproteomics in Disease Research and Drug Target Discovery - Creative Proteomics [creative-proteomics.com]
- 30. Phosphoproteomics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Phosphoproteomics in Drug Discovery: Revealing Hidden Pathways for Targeted Therapies - MetwareBio [metwarebio.com]
- 32. Deep Learning in Phosphoproteomics: Methods and Application in Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]